molecular formula C7H5IO3 B1585363 4-Hydroxy-3-iodobenzoic acid CAS No. 37470-46-5

4-Hydroxy-3-iodobenzoic acid

Cat. No.: B1585363
CAS No.: 37470-46-5
M. Wt: 264.02 g/mol
InChI Key: BJZXBZGGLXHODK-UHFFFAOYSA-N
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Description

4-Hydroxy-3-iodobenzoic acid (C₇H₅IO₃, MW 264.02) is an iodinated aromatic carboxylic acid characterized by a hydroxyl (-OH) group at the para position and an iodine atom at the meta position relative to the carboxylic acid (-COOH) group .

Preparation Methods

Direct Iodination of 4-Hydroxybenzoic Acid

One straightforward method is the electrophilic aromatic substitution of iodine onto 4-hydroxybenzoic acid. This process requires careful control of reaction conditions to achieve selective iodination at the 3-position relative to the hydroxyl group.

Typical procedure:

  • Dissolve 4-hydroxybenzoic acid in an aqueous acidic medium.
  • Add iodine and an oxidizing agent (e.g., iodic acid or hydrogen peroxide) to generate electrophilic iodine species.
  • Maintain temperature between 20–40 °C to control reaction rate and selectivity.
  • After reaction completion, isolate the 4-hydroxy-3-iodobenzoic acid by filtration and washing.

This method benefits from simplicity but may suffer from over-iodination or low regioselectivity without optimized conditions.

Multi-Step Synthesis via Nitration and Halogen Exchange

A more controlled preparation involves the following sequence:

Step Reaction Conditions Notes
1 Nitration of 4-hydroxybenzoic acid to 4-hydroxy-3-nitrobenzoic acid Use of dilute nitric acid (25–35%) at 20–40 °C, alkaline aqueous solution of 4-hydroxybenzoic acid High regioselectivity for 3-nitro substitution; yields >90%
2 Reduction of nitro group to amino group Catalytic hydrogenation using Pd/C catalyst under 0.5–1.5 MPa H₂ pressure at 95–100 °C High yield (~95%), environmentally friendly compared to iron reduction
3 Diazotization of amino group followed by Sandmeyer reaction with KI Conversion of 3-amino to 3-iodo substituent via diazonium salt intermediate Enables selective iodination at 3-position

This route leverages well-established aromatic substitution and diazonium chemistry to achieve high purity and yield of this compound.

Catalytic and Environmental Considerations

Recent patents and research emphasize environmentally benign methods:

  • Use of Pd/C catalysts for reduction steps reduces heavy metal waste.
  • Hydrogenation under controlled pressure shortens reaction times and improves yields.
  • Avoidance of iron powder reduction minimizes iron-containing wastewater.
  • Use of mild acids and bases for neutralization and precipitation steps enhances product purity.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Purity (%) Remarks
Nitration of 4-hydroxybenzoic acid 62% HNO₃, 25–35% conc., 20–40 °C, aqueous alkaline medium >90% ≥97% Fine suspension, filtration, washing
Reduction of 4-hydroxy-3-nitrobenzoic acid Pd/C (5–10%), H₂ (0.5–1.5 MPa), 95–100 °C, 3–4 h ~95% ≥96% High-pressure hydrogenation, catalyst recyclable
Diazotization and iodination NaNO₂, HCl, KI, 0–5 °C 85–90% ≥98% Sandmeyer reaction, careful temperature control

Detailed Research Findings from Patented Methods

A Chinese patent (CN105237423A) describes a high-yield, environmentally friendly preparation of 3-amino-4-hydroxybenzoic acid, an important intermediate for this compound synthesis. The process involves:

  • Reacting 3-nitro-4-chlorobenzoic acid with sodium hydroxide at 100–105 °C for 3.5–4 hours to obtain 3-nitro-4-hydroxybenzoic acid with purity ≥97% and yield ~99%.
  • Catalytic hydrogenation of 3-nitro-4-hydroxybenzoic acid using Pd/C catalyst under hydrogen pressure (0.5–1.5 MPa) at 95–100 °C to yield 3-amino-4-hydroxybenzoic acid hydrochloride with purity ≥96% and yield ~95%.
  • Subsequent neutralization and crystallization steps to isolate the amino acid with purity ≥98% and yield ~93%.

This method highlights the importance of controlled pH adjustments, temperature, and catalyst loading for optimizing yield and purity, which are critical for subsequent iodination steps to obtain this compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Purity (%) Environmental Aspect
Direct iodination 4-Hydroxybenzoic acid I₂, oxidant (H₂O₂) Acidic aqueous, 20–40 °C Moderate Moderate to high Simple but may generate iodine waste
Multi-step nitration-reduction-diazonium 4-Hydroxybenzoic acid → 4-hydroxy-3-nitrobenzoic acid → 3-amino-4-hydroxybenzoic acid HNO₃, Pd/C, H₂, NaNO₂, KI 20–105 °C, 0.5–1.5 MPa H₂ pressure High (90–99%) High (≥97%) Catalytic hydrogenation reduces pollution
Sandmeyer iodination 3-amino-4-hydroxybenzoic acid NaNO₂, HCl, KI 0–5 °C High (85–90%) High (≥98%) Mild conditions, minimal waste

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-iodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-iodophthalic acid.

    Reduction: The iodine atom can be reduced to form 4-hydroxybenzoic acid.

    Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like ammonia or sodium azide can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3-Iodophthalic acid

    Reduction: 4-Hydroxybenzoic acid

    Substitution: Various substituted benzoic acids, depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its iodine atom can serve as a radiolabel for tracking biological processes.

    Medicine: Research is ongoing into its potential use as an antimicrobial agent. Its structural similarity to other bioactive compounds makes it a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-iodobenzoic acid depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The iodine atom can also participate in halogen bonding, which can influence molecular recognition and binding affinity.

Comparison with Similar Compounds

Structural Analogues of Iodinated Benzoic Acids

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Applications Hazards/Stability
4-Hydroxy-3-iodobenzoic acid C₇H₅IO₃ 264.02 -OH (C4), -I (C3), -COOH (C1) Pharmaceutical synthesis, radiolabeling Limited data; iodine may pose handling risks (e.g., light sensitivity)
2-Hydroxy-4-iodobenzoic acid C₇H₅IO₃ 264.02 -OH (C2), -I (C4), -COOH (C1) Chelation agents, organic synthesis Similar to 4-hydroxy-3-iodo isomer; higher acidity due to ortho -OH/-COOH
3,5-Diiodosalicylic acid C₇H₄I₂O₃ 389.91 -OH (C2), -I (C3, C5), -COOH (C1) Antiseptics, diagnostic reagents Skin irritation (H315), aquatic toxicity (H402)

Key Differences :

  • Acidity : The ortho -OH/-COOH arrangement in 2-hydroxy-4-iodobenzoic acid enhances acidity compared to the meta-substituted this compound .
  • Reactivity : Diiodinated derivatives (e.g., 3,5-diiodosalicylic acid) exhibit greater electrophilicity, enabling halogen bonding in drug design .

Halogen-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Applications Hazards
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 -OH (C4), -COOH (C1) Preservatives, polymer synthesis Skin/eye irritation (H315, H319), respiratory irritation (H335)
4-Chloro-3-iodobenzoic acid C₇H₄ClIO₂ 282.46 -Cl (C4), -I (C3), -COOH (C1) Agrochemical intermediates Toxic if swallowed (H302), corrosive (H314)
4-Azido-3-iodobenzoic acid C₇H₄IN₃O₂ 289.03 -N₃ (C4), -I (C3), -COOH (C1) Click chemistry, bioconjugation Explosive risk (azide group), requires inert handling

Key Differences :

  • Electrophilicity : The azido group in 4-azido-3-iodobenzoic acid facilitates rapid cycloaddition reactions, unlike the chloro or iodo analogues .
  • Stability : Chlorine’s electronegativity in 4-chloro-3-iodobenzoic acid enhances stability in acidic environments compared to hydroxylated derivatives .

Methyl Esters and Functional Derivatives

Compound Name Molecular Formula Molecular Weight Key Modifications Applications
Methyl 4-hydroxy-3-iodobenzoate C₈H₇IO₃ 278.04 -COOCH₃ esterification Solubility enhancement for HPLC analysis
Ethyl 4-hydroxy-3-iodobenzoate C₉H₉IO₃ 292.07 -COOCH₂CH₃ esterification Intermediate in API synthesis

Key Differences :

  • Solubility : Methyl and ethyl esters exhibit improved organic solvent solubility compared to the parent acid, aiding in chromatographic purification .

Biological Activity

4-Hydroxy-3-iodobenzoic acid (4-HIBA), a compound with the chemical formula C7_7H5_5IO3_3, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of 4-HIBA, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties, supported by data tables and relevant research findings.

This compound is a derivative of hydroxybenzoic acid, characterized by the presence of an iodine atom and a hydroxyl group. Its structure plays a crucial role in its interaction with biological systems.

Structure

  • Molecular Formula : C7_7H5_5IO3_3
  • Molecular Weight : 248.02 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that 4-HIBA exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are crucial for assessing its efficacy.

PathogenMIC (µg/mL)MBC (µg/mL)Activity Type
Staphylococcus aureus15.6231.25Bactericidal
Escherichia coli7.8115.62Bactericidal
Bacillus subtilis31.2562.5Bacteriostatic
Candida albicans500>1000Mild activity

These results suggest that 4-HIBA is particularly effective against Gram-positive bacteria, with moderate activity against some Gram-negative bacteria and fungi .

Anticancer Activity

The cytotoxic effects of 4-HIBA have been investigated in various cancer cell lines. The IC50_{50} values indicate the concentration required to inhibit cell viability by 50%.

Cancer Cell LineIC50_{50} (µM)
HeLa (cervical cancer)50
MDA-MB-231 (breast cancer)75
A549 (lung cancer)100

In vitro studies demonstrate that 4-HIBA can induce cytotoxicity in cancer cells, making it a potential candidate for further development as an anticancer agent .

Enzyme Inhibition

4-HIBA has been identified as an inhibitor of key enzymes involved in metabolic pathways. Specifically, it acts as an inhibitor of cinnamate-4-hydroxylase (C4H), a critical enzyme in the phenylpropanoid biosynthetic pathway.

The inhibition of C4H affects lignin biosynthesis, which is vital for plant structure and defense mechanisms. This property may have implications for agricultural applications as well .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various hydroxybenzoic acid derivatives, including 4-HIBA. The findings indicated that compounds with iodine substitutions exhibited enhanced antibacterial activity compared to their non-iodinated counterparts .

Study on Anticancer Properties

In another study focusing on the antiproliferative effects of hydroxybenzoic acids, 4-HIBA was shown to significantly reduce cell viability in HeLa cells after 48 hours of treatment, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-3-iodobenzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A widely used method involves iodination of hydroxybenzoic acid derivatives. For example, ethyl 4-hydroxybenzoate can undergo iodination using iodine and potassium iodate in acidic media, followed by ester hydrolysis. Optimization includes controlling temperature (80–120°C) and using polar aprotic solvents like DMF for substitution reactions. Post-synthesis, purification via silica gel column chromatography (e.g., CH₂Cl₂/MeOH 100:1) improves yield . Adjusting stoichiometry of oxidizing agents (e.g., KIO₃) and reaction time minimizes side products.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of HPLC (e.g., with 4-hydroxybenzoic acid as a reference standard) and spectroscopic techniques. NMR (¹H/¹³C) confirms regioselectivity of iodine substitution, while mass spectrometry validates molecular weight (expected m/z: 264.02). Purity can be assessed via melting point analysis and thin-layer chromatography (TLC) with UV visualization .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer : Store at 2–30°C in airtight, light-resistant containers. Avoid exposure to moisture, strong acids/bases, and oxidizing agents (e.g., KMnO₄), which may degrade the compound. Use inert atmospheres (N₂/Ar) during reactions to prevent deiodination .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions, and what catalytic systems are most effective?

  • Methodological Answer : The iodine atom acts as a directing group, facilitating Pd-catalyzed cross-electrophile coupling. For example, in C–H alkylation, Pd catalysts (e.g., Pd(OAc)₂) with ligands like xanthphos enhance regioselectivity. Reaction optimization includes using DMF as a solvent and K₂CO₃ as a base to stabilize intermediates . Mechanistic studies (e.g., DFT calculations) can further elucidate electronic effects.

Q. What strategies are effective in resolving contradictions in spectroscopic data (e.g., NMR, IR) for this compound across studies?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. Reproduce spectra under standardized conditions (e.g., DMSO-d₆ for NMR) and cross-validate with high-resolution mass spectrometry (HRMS). For IR, compare O–H and C=O stretching frequencies (expected: ~2500–3300 cm⁻¹ and ~1680 cm⁻¹, respectively) with computational simulations (e.g., Gaussian software) .

Q. In enzyme inhibition studies, how can this compound be utilized to probe active site interactions, and what experimental controls are necessary?

  • Methodological Answer : Use kinetic assays (e.g., spectrophotometric monitoring of iodotyrosine deiodinase activity) to measure inhibition constants (Kᵢ). Include controls with non-iodinated analogs (e.g., 4-hydroxybenzoic acid) to isolate iodine-specific effects. Isothermal titration calorimetry (ITC) can quantify binding affinity .

Q. What computational methods are recommended to model the electronic effects of the iodine atom in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and frontier molecular orbitals. Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate models. Software like ORCA or Gaussian is recommended .

Properties

IUPAC Name

4-hydroxy-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZXBZGGLXHODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332308
Record name 4-hydroxy-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37470-46-5
Record name 4-hydroxy-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

30 g of 4-hydroxybenzoic acid are placed in 780 ml of water containing 18 g of sodium hydroxide, 49.5 g of sodium iodide are added, 675 ml of 3.5% sodium hypochlorite solution are run in slowly and the mixture is left with stirring at AT for 13 hours. 60 ml of concentrated H2SO4 are added and then, after cooling, the precipitate formed is filtered off and washed with water. This gives 32.46 g of the expected compound, m.p.=163° C.
Quantity
30 g
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49.5 g
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675 mL
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60 mL
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780 mL
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Synthesis routes and methods II

Procedure details

A solution of I2 (1.06 g; 4.18 mmol) and KI (3.41 g; 20.54 mmol) in H2O was added at once to a solution of 4-hydroxybenzoic acid (0.58 g; 4.18 mmol) in 25% NH4OH (22 ml). The reaction mixture turn instantly from black to colourless upon stirring at room temperature. This was evaporated under reduced pressure, diluted to 5 ml with H2O and acidified to pH˜5 with 10% citric acid. The solid formed was filtered off, washed with H2O (2×5 ml) and dried to give title compound (0.91 g; 89%), as colourless solid. 1H-NMR (DMSO-d6) 6.9 (d, 1H, J=8.5 Hz); 7.75 (dd, 1H, J=2, 8.5 Hz); 8.17 (d, 1H, J=2 Hz); 11.4 (s, 1H).
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1.06 g
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0.58 g
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22 mL
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Yield
89%

Synthesis routes and methods III

Procedure details

To a stirring solution of 4-hydroxy-benzoic acid (6.91 g, 50.03 mmol) in dry acetonitrile (250 mL) at −20° C. under an atmosphere of N2 was added HBF4·Et2O (10.50 g, 9.50 mL, 55.00 mmol) dropwise via syringe. The solution was stirred at 0° for 0.5 hours at which time solid N-iodosuccinimide (13.5 g, 60 mmol) was added at one time. The solution was left to stir for 16 hours and then filtered to remove precipitated succinimide. The solution was diluted with water (500 mL) and extracted with ethyl acetate (2×250 mL). The organic portions were combined and washed with 10% sodium bisulfite (250 mL), water (2×250 mL) and saturated aqueous NaCl (250 mL). The solvent was removed in vacuo to yield 8.76 g of crude solid. The crude solid was purified by column chromatography (6:4:0.1 hexane:ethyl acetate:formic acid) to yield 7.54 g (57%) of the desired product as white crystals. 1H NMR (DMSO-d6) δ 12.74 (br s, 1H), 11.18 (s, 1H), 8.20 (s, 8.20, 1H), 7.79 (d, 1H), 6.94 (d, 1H).
Quantity
6.91 g
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reactant
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9.5 mL
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250 mL
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13.5 g
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Yield
57%

Synthesis routes and methods IV

Procedure details

3.6% sodium perchlorate solution is added dropwise to a mixture of 4-hydroxybenzoic acid (12.75 g, 0.92 mol), sodium hydroxide (3.7 g, 0.92 mol) and sodium iodide (13.85 g, 0.92 mol) in methanol (350 ml) at 0° C. The mixture is left stirring for two hours at 0° C. 100 ml of 10% sodium thiosulphate solution are added. After stirring, the mixture is acidified with hydrochloric acid to pH 1. It is extracted with 600 ml of ethyl ether. The organic phase is washed twice with 400 ml of water, dried over magnesium sulphate and concentrated on a rotary evaporator under vacuum at 40° C.
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0 (± 1) mol
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12.75 g
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3.7 g
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reactant
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13.85 g
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reactant
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350 mL
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sodium thiosulphate
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100 mL
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods V

Procedure details

To a stirring solution of 4-hydroxy-benzoic acid (6.91 g, 50.03 mmol) in dry acetonitrile (250 mL) at −20° C. under an atmosphere of N2 was added HBF4.Et2O (10.50 g, 9.50 mL, 55.00 mmol) dropwise via syringe. The solution was stirred at 0° for 0.5 hours at which time solid N-iodosuccinimide (13.5 g, 60 mmol) was added at one time. The solution was left to stir for 16 hours and then filtered to remove precipitated succinimide. The solution was diluted with water (500 mL) and extracted with ethyl acetate (2×250 mL). The organic portions were combined and washed with 10% sodium bisulfite (250 mL), water (2×250 mL) and saturated aqueous NaCl (250 mL). The solvent was removed in vacuo to yield 8.76 g of crude solid. The crude solid was purified by column chromatography (6:4:0.1 hexane:ethyl acetate:formic acid) to yield 7.54 g (57%) of the desired product as white crystals. 1H NMR (DMSO-d6) δ 12.74 (br s, 1H), 11.18 (s, 1H), 8.20 (s, 8.20, 1H), 7.79 (d, 1H), 6.94 (d, 1H).
Quantity
6.91 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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250 mL
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solvent
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9.5 mL
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13.5 g
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reactant
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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